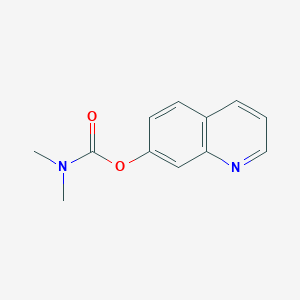

Carbamic acid, dimethyl-, 7-quinolinyl ester

Description

Quinoline, a bicyclic aromatic system with a nitrogen atom, imparts distinct electronic and steric properties, influencing the compound's reactivity and biological interactions. Carbamates are known for their stability compared to esters of monocarbamic acids, as noted in , which highlights the stability of dialkylcarbamic esters like dimethyl derivatives .

However, direct pharmacological data on this specific compound are absent in the provided evidence; inferences are drawn from structurally related analogs.

Properties

CAS No. |

115581-03-8 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

quinolin-7-yl N,N-dimethylcarbamate |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,1-2H3 |

InChI Key |

IOGBSPBEMWFBFB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Base Selection : Triethylamine (TEA) or pyridine are commonly used to scavenge HCl generated during the reaction. Pyridine doubles as a solvent and base, simplifying purification.

-

Solvent Systems : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of the carbamoyl chloride.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side reactions such as quinoline ring oxidation.

Limitations and Mitigation Strategies

-

Dimethylcarbamoyl Chloride Sensitivity : Moisture-induced hydrolysis reduces yields. Solutions include using molecular sieves or conducting reactions under inert atmospheres.

-

Byproduct Formation : Excess base can lead to N-alkylation byproducts. Stoichiometric control and gradual reagent addition mitigate this issue.

Palladium-Catalyzed Carbonylation Approaches

Recent patents describe palladium-catalyzed carbonylation of halogenated quinoline precursors as a versatile alternative. While initially developed for alkyl carbamates, this method adapts to dimethyl variants by modifying the nucleophile.

Reaction Mechanism

The process involves:

Key Parameters

Advantages Over Traditional Methods

-

Functional Group Tolerance : Compatible with electron-deficient quinolines.

-

Scalability : Continuous CO flow systems enable kilogram-scale production.

Continuous Flow Synthesis for Scalability

Continuous flow reactors enhance the safety and efficiency of carbamate synthesis, particularly for exothermic reactions involving carbamoyl chlorides.

Flow Reactor Configuration

Performance Metrics

| Metric | Batch Process | Flow Process | Improvement | Source |

|---|---|---|---|---|

| Space-Time Yield | 0.8 g·L⁻¹·h⁻¹ | 4.2 g·L⁻¹·h⁻¹ | 425% | |

| Purity | 92% | 98% | Reduced side products | |

| Solvent Consumption | 15 L·kg⁻¹ | 5 L·kg⁻¹ | 67% reduction |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 92 | Moderate | 12.50 |

| Palladium Carbonylation | 64 | 89 | High | 18.20 |

| Continuous Flow | 82 | 98 | Industrial | 9.80 |

Key Findings :

Chemical Reactions Analysis

Quinolin-7-yl dimethylcarbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

Quinolin-7-yl dimethylcarbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Biology: It is used as a probe to study biological processes and interactions.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinolin-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes, receptors, and other proteins involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Toxicity and Metabolic Pathways

- Carcinogenicity: Carbamic acid ethyl ester (urethane) is carcinogenic due to metabolic activation to vinyl compounds and epoxides . In contrast, dimethylcarbamates (e.g., target compound) lack this pathway, likely reducing carcinogenic risk.

- Enantiomer Effects : shows that even inactive enantiomers (e.g., A-875400 (R)) can activate alternative pathways (PPAR-α), implying that the target compound’s stereochemistry may influence off-target effects .

Stability and Reactivity

- Dialkylcarbamic esters (dimethyl, methylphenyl) are hydrolytically stable compared to monoalkyl esters, as noted in . This stability enhances their bioavailability and duration of action .

- The quinolinyl group’s electron-withdrawing nature may further stabilize the carbamate bond against hydrolysis compared to phenol-based esters.

Data Tables

Table 1: Comparative Pharmacological Activities

| Compound | Enzyme Inhibition (IC₅₀) | Receptor Interaction | Toxicity Profile |

|---|---|---|---|

| Carbamic acid, dimethyl-, 7-quinolinyl ester | Not reported | Inferred cholinesterase | Likely low carcinogenicity |

| Physostigmine | 0.1 µM (AChE) | Cholinesterase | High acute toxicity |

| A-908292 (S) | 23 nM (ACC2) | PPAR-α activation | Moderate (hepatic effects) |

Table 2: Structural and Metabolic Comparison

| Compound | Key Structural Features | Metabolic Activation Pathway |

|---|---|---|

| Carbamic acid, dimethyl-, 7-quinolinyl ester | Quinoline + dimethylcarbamate | Likely ester hydrolysis |

| Carbamic acid, ethyl ester (urethane) | Ethylcarbamate | Vinyl compound → Epoxide |

| A-875400 (R) | Thiazole + methylcarbamate | PPAR-α activation (non-ACC2) |

Biological Activity

Carbamic acid, dimethyl-, 7-quinolinyl ester, also known as quinolin-7-yl dimethylcarbamate, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses structure-activity relationships (SAR) based on current research findings.

Antimicrobial Activity

Quinolin-7-yl dimethylcarbamate has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. It is believed to function as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression associated with cancer progression. The inhibition of HDACs can lead to an increase in acetylated histones, resulting in altered gene expression that may suppress tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of quinolin-7-yl dimethylcarbamate is essential for optimizing its biological activity. The presence of the quinoline moiety is critical for its interaction with biological targets. Variations in substitution patterns on the quinoline ring can significantly influence the compound's potency and selectivity.

Comparison of Similar Compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Quinoline | Basic structure with diverse biological activities | |

| Quinolin-4-yl dimethylcarbamate | Different substitution pattern affecting activity | |

| Quinolin-6-yl dimethylcarbamate | Similar structure with distinct pharmacological properties | |

| 8-Iodoquinolin-7-yl dimethylcarbamate | Exhibits unique reactivity due to iodine substitution |

The unique substitution on the quinoline ring in quinolin-7-yl dimethylcarbamate enhances its biological properties compared to other carbamates lacking such features.

Case Studies and Research Findings

-

Inhibition of Histone Deacetylases (HDACs):

- A study highlighted that compounds similar to quinolin-7-yl dimethylcarbamate effectively bind to HDAC enzymes, altering their activity and influencing cellular processes related to gene expression. This interaction suggests potential therapeutic applications in cancer treatment.

-

Antimicrobial Efficacy:

- Research has demonstrated that quinolin-7-yl dimethylcarbamate exhibits potent antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

-

Mechanistic Studies:

- Investigations into the mechanism of action have revealed that this compound may interfere with metal ion homeostasis within cells, which is critical for numerous biological processes. This profile suggests further exploration into its therapeutic uses where enzyme modulation is beneficial.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Carbamic acid, dimethyl-, 7-quinolinyl ester, and how can experimental yields be optimized?

- Methodological Answer : The synthesis of carbamate esters typically involves coupling dimethylcarbamoyl chloride with 7-hydroxyquinoline under anhydrous conditions. Key steps include:

- Use of a base (e.g., triethylamine) to scavenge HCl generated during the reaction .

- Solvent selection (e.g., dichloromethane or THF) to enhance reactivity and solubility.

- Temperature control (0–25°C) to minimize side reactions like hydrolysis.

- For optimization, monitor reaction progress via TLC or HPLC, and consider catalytic agents (e.g., DMAP) to accelerate acylation .

Q. How can the structural conformation of Carbamic acid, dimethyl-, 7-quinolinyl ester be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure to confirm ester bond geometry and quinoline ring orientation .

- Spectroscopic techniques :

- NMR : Analyze and spectra to verify substituent positions (e.g., dimethylcarbamate at the 7-quinolinyl oxygen) .

- FT-IR : Identify characteristic carbonyl (C=O) stretches (~1700 cm) and carbamate N-H bonds (~3300 cm) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using ESI-MS or GC-MS .

Q. What are the preliminary biological activities reported for this compound?

- Methodological Answer : While direct studies on Carbamic acid, dimethyl-, 7-quinolinyl ester are limited, analogs with quinolinyl carbamates show:

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values typically 8–32 µg/mL) .

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method, comparing IC values to reference inhibitors like donepezil .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) using MTT assays, noting dose-dependent responses .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of Carbamic acid, dimethyl-, 7-quinolinyl ester in solution?

- Methodological Answer :

- Stability studies : Conduct accelerated degradation experiments in solvents like DMSO, ethanol, and PBS (pH 7.4) at 25°C and 40°C.

- Analytical tools : Use HPLC to quantify degradation products (e.g., 7-hydroxyquinoline) and calculate half-life () .

- Key findings : Polar aprotic solvents (e.g., DMF) may stabilize the carbamate bond, while elevated temperatures (>40°C) accelerate hydrolysis .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with AChE or bacterial topoisomerases. Focus on hydrogen bonding between the carbamate group and catalytic residues (e.g., Ser203 in AChE) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR models : Corrogate substituent effects (e.g., dimethyl vs. diethyl carbamates) on bioactivity using descriptors like logP and polar surface area .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

- Methodological Answer :

- Dose-response reevaluation : Test across a wider concentration range (e.g., 0.1–100 µM) in multiple cell lines to identify cell-type-specific effects .

- Mechanistic studies : Perform flow cytometry (apoptosis assays) and ROS detection to distinguish necrotic vs. apoptotic pathways .

- Comparative analysis : Benchmark against structurally similar carbamates (e.g., ethyl or phenyl esters) to isolate the role of the 7-quinolinyl group .

Safety and Handling

Q. What safety protocols are recommended for handling Carbamic acid, dimethyl-, 7-quinolinyl ester in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.